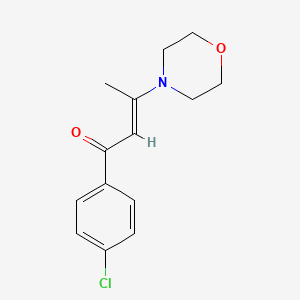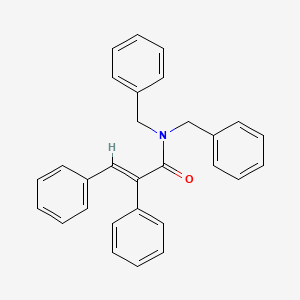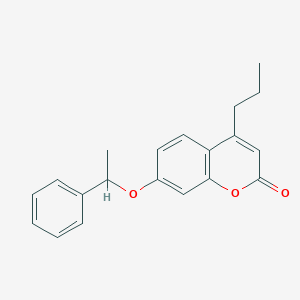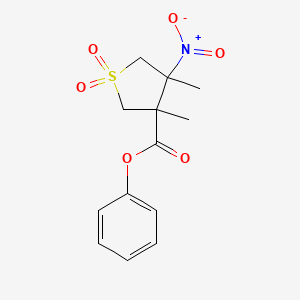![molecular formula C15H13FN2O3S B5207357 4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5207357.png)
4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoxalinone derivatives, which have been widely studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone involves the inhibition of various signaling pathways that are critical for cancer cell survival. This compound has been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is commonly upregulated in cancer cells. It also inhibits the activity of the NF-κB pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone are primarily related to its anticancer activity. This compound induces apoptosis in cancer cells, which leads to the inhibition of tumor growth and proliferation. It also exhibits anti-inflammatory activity by inhibiting the NF-κB pathway, which is involved in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its potent anticancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for the research on 4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone. One of the possible directions is to investigate the potential of this compound as a therapeutic agent for other diseases, such as inflammation and autoimmune disorders. Another direction is to explore the synergistic effects of this compound with other anticancer agents, which could enhance its therapeutic efficacy. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in preclinical and clinical studies.
In conclusion, 4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is a promising compound that exhibits potent anticancer activity. Its mechanism of action involves the inhibition of multiple signaling pathways that are critical for cancer cell survival. Although there are some limitations to its use, there are several future directions for the research on this compound, which could lead to the development of novel therapeutic agents for cancer and other diseases.
Métodos De Síntesis
The synthesis of 4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone can be achieved through various methods. One of the commonly used methods involves the reaction of 2-fluorobenzylamine and 3,4-dihydro-2H-quinoxalin-1-one with sulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution and results in the formation of the desired compound.
Aplicaciones Científicas De Investigación
Research has shown that 4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone exhibits potent anticancer activity. Studies have demonstrated that this compound induces apoptosis in cancer cells by targeting multiple signaling pathways. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
4-[(2-fluorophenyl)methylsulfonyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-12-6-2-1-5-11(12)10-22(20,21)18-9-15(19)17-13-7-3-4-8-14(13)18/h1-8H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZQPGUHVDVVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5207284.png)

![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)

![1-[(4-biphenylyloxy)acetyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5207321.png)
![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amine](/img/structure/B5207322.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5207347.png)

![butyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5207353.png)
![N-(2-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5207356.png)
![1-[(4-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5207362.png)

![methyl 4-[({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B5207372.png)